Purmorphamine

Description

structure in first source

Properties

IUPAC Name |

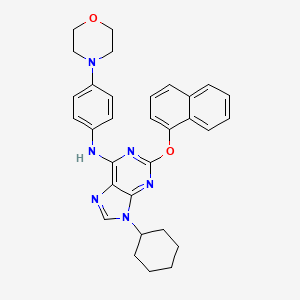

9-cyclohexyl-N-(4-morpholin-4-ylphenyl)-2-naphthalen-1-yloxypurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N6O2/c1-2-9-25(10-3-1)37-21-32-28-29(33-23-13-15-24(16-14-23)36-17-19-38-20-18-36)34-31(35-30(28)37)39-27-12-6-8-22-7-4-5-11-26(22)27/h4-8,11-16,21,25H,1-3,9-10,17-20H2,(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBHCRQFSFYWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C(N=C(N=C32)OC4=CC=CC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCOCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415293 | |

| Record name | Purmorphamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483367-10-8 | |

| Record name | Purmorphamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483367-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purmorphamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0483367108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purmorphamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PURMORPHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB12M2F8KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Purmorphamine's Mechanism of Action on the Hedgehog Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of Purmorphamine, a small molecule agonist of the Hedgehog (Hh) signaling pathway. We will explore its direct molecular interactions, downstream cellular effects, quantitative activity metrics, and the experimental methodologies used to characterize its function.

The Hedgehog Signaling Pathway: A Primer

The Hedgehog signaling pathway is a crucial regulator of embryonic development, tissue regeneration, and adult stem cell maintenance.[1][2] Its dysregulation is implicated in various cancers and developmental disorders. The pathway's core mechanism revolves around the interplay between the receptor Patched (PTCH) and the G protein-coupled receptor (GPCR)-like protein Smoothened (SMO).

In the "Off" State (Absence of Hedgehog Ligand): The twelve-pass transmembrane protein PTCH resides in the primary cilium and actively inhibits the seven-pass transmembrane protein SMO, preventing its accumulation in the cilium.[3] In the cytoplasm, a complex of proteins, including Suppressor of fused (SUFU), holds the Glioma-associated oncogene (Gli) transcription factors in an inactive state. This complex facilitates the proteolytic cleavage of full-length Gli proteins (Gli2/3) into their repressor forms (GliR), which then translocate to the nucleus to inhibit the transcription of Hh target genes.

In the "On" State (Presence of Hedgehog Ligand): When a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to PTCH, the inhibitory effect of PTCH on SMO is relieved.[3][4] SMO then translocates into the primary cilium and becomes active. This leads to the dissociation of the SUFU-Gli complex, preventing Gli protein cleavage. The full-length activator forms of Gli (GliA) accumulate, translocate to the nucleus, and activate the transcription of Hh target genes, including GLI1 and PTCH1 (which acts as a negative feedback regulator).[5][6]

This compound's Core Mechanism of Action

This compound, a purine derivative, functions as a potent and specific small molecule agonist of the Hh pathway.[5] Crucially, its mechanism bypasses the canonical ligand-receptor interaction.

Direct Activation of Smoothened: Research has conclusively demonstrated that this compound directly targets Smoothened.[1][2][7] Unlike the natural Hedgehog ligand which acts on PTCH, this compound binds directly to SMO, likely within its seven-transmembrane domain—a site also targeted by other synthetic modulators like SAG.[3][8][9] This direct binding event induces a conformational change in SMO, mimicking the activated state and initiating the downstream signaling cascade irrespective of PTCH's inhibitory status.[3]

By activating SMO, this compound triggers the full downstream Hh signaling cascade, leading to:

-

The inhibition of Gli protein processing into repressor forms.[10]

-

The stabilization and nuclear translocation of Gli activator proteins (Gli1 and Gli2).[6]

-

The subsequent upregulation of Hh target gene expression, including Gli1, Gli2, and Ptch1.[5][6]

The effects of this compound can be completely blocked by known Hh pathway antagonists that act on SMO, such as cyclopamine, providing further evidence of its specific target engagement.[5][10]

Quantitative Activity Data

The potency of this compound has been quantified across various cell-based assays. The effective concentration for pathway activation and subsequent phenotypic changes typically falls within the sub-micromolar to low micromolar range.

| Parameter | Description | Cell Line | Value | Reference(s) |

| EC50 | Induction of Alkaline Phosphatase (ALP), a marker of osteogenesis. | C3H10T1/2 | ~1 µM | [11][12] |

| EC50 | Induction of Alkaline Phosphatase (ALP). | C3H10T1/2 | 0.8 µM | [11] |

| EC50 | Activation of a Gli-dependent luciferase reporter. | Shh-Light II | 1 µM | [11] |

| EC50 | Activation of the Hh pathway in an osteoblast differentiation assay. | C3H10T1/2 | 500 nM | [10] |

| IC50 | Competition with BODIPY-cyclopamine for binding to SMO. | HEK293T | ~1.5 µM | [11][12] |

Experimental Protocols

Characterizing the activity of Hh pathway modulators like this compound relies on robust and quantifiable in vitro assays. The Gli-dependent luciferase reporter assay is a widely used method to directly measure the transcriptional activity of the pathway.[13][14]

Protocol: Gli-Dependent Dual-Luciferase Reporter Assay

This protocol provides a framework for quantifying Hedgehog pathway activation in response to this compound using NIH-3T3 cells stably expressing a Gli-responsive Firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.[15]

1. Materials and Reagents:

-

Gli-Luciferase Reporter NIH-3T3 Cell Line (e.g., BPS Bioscience #79302)[16]

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Calf Serum (CS)

-

Penicillin/Streptomycin/Glutamine solution

-

This compound (Stock solution in DMSO)

-

Hh Pathway Antagonist (e.g., Cyclopamine, for control)

-

96-well white, clear-bottom tissue culture plates

-

Dual-Luciferase Reporter Assay System (e.g., Promega #E1910)

-

Luminometer

2. Cell Culture and Plating:

-

Culture the Gli-Luciferase NIH-3T3 cells in DMEM supplemented with 10% Calf Serum and Pen/Strep/Glutamine (Growth Medium).

-

The day before the experiment, seed 25,000 cells per well in a 96-well plate containing 100 µL of Growth Medium.[16]

-

Incubate for 16-24 hours at 37°C in a 5% CO2 incubator, allowing cells to reach confluency. Confluency is critical for optimal Hh signaling response.[16]

3. Compound Treatment:

-

Carefully remove the Growth Medium from the wells. To avoid detaching the confluent cell monolayer, use a multichannel pipette rather than aspiration.[15][16]

-

Prepare serial dilutions of this compound in low-serum medium (e.g., DMEM with 0.5% CS - Assay Medium). Also prepare Assay Medium containing a fixed concentration of an antagonist (e.g., Cyclopamine) for inhibition control wells, and a vehicle control (DMSO).

-

Add 100 µL of the appropriate compound dilution or control solution to each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 30 hours.[16]

4. Cell Lysis and Luciferase Measurement:

-

Equilibrate the plate and luciferase assay reagents to room temperature.

-

Remove the Assay Medium from the wells.

-

Add 20-25 µL of Passive Lysis Buffer to each well and incubate for ~15 minutes on an orbital shaker at room temperature to ensure complete lysis.[15]

-

Following the manufacturer's protocol for the dual-luciferase kit, add the Luciferase Assay Reagent II (LAR II) to measure Firefly luciferase activity.[17]

-

Immediately after, add the Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure Renilla luciferase activity.[17]

-

Read luminescence on a plate-reading luminometer.

5. Data Analysis:

-

For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for cell number and transfection efficiency.

-

Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated wells by the normalized activity of the vehicle control wells.[16]

-

Plot the fold induction against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion

This compound is a well-characterized small molecule activator of the Hedgehog signaling pathway. Its direct, ligand-independent agonism of the Smoothened receptor provides a powerful tool for researchers studying developmental biology, stem cell differentiation, and regenerative medicine.[1][5] The robust and quantifiable cellular responses it elicits, particularly the induction of osteogenesis, make it a valuable compound for both basic research and potential therapeutic development.[6][10] The methodologies outlined herein represent standard approaches for confirming its mechanism of action and quantifying its potency in relevant cellular contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound activates the Hedgehog pathway by targeting Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Attenuates Neuro-Inflammation and Synaptic Impairments After Hypoxic-Ischemic Injury in Neonatal Mice via Shh Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces osteogenesis by activation of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Modulation of the Hedgehog and Notch Signaling Pathways on Osteoblast Differentiation Induced by Titanium with Nanotopography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxysterol binding to the extracellular domain of Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. web.stanford.edu [web.stanford.edu]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. assaygenie.com [assaygenie.com]

The Discovery and Synthesis of Purmorphamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purmorphamine, a 2,6,9-trisubstituted purine derivative, was the first small molecule identified as a potent and specific agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. This discovery has provided a powerful chemical tool to dissect the intricacies of Hh signaling and has opened new avenues for therapeutic intervention in diseases where this pathway is dysregulated, including certain cancers and degenerative diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key biological applications of this compound, with a focus on the experimental methodologies and quantitative data that are critical for researchers in the field.

Discovery and Background

This compound was identified through a high-throughput cell-based screening of a combinatorial library of heterocyclic compounds.[1] The initial screen was designed to identify small molecules that could induce osteogenesis in multipotent mesenchymal progenitor cells (C3H10T1/2).[1] Researchers Peter G. Schultz, Sheng Ding, and Xu Wu at The Scripps Research Institute reported in 2002 in the Journal of the American Chemical Society the discovery of this purine derivative with potent osteogenesis-inducing activity.[1] Subsequent studies elucidated that this compound exerts its effects by directly targeting and activating the Smoothened receptor, thus mimicking the action of the endogenous Hedgehog ligands.[1][2]

Mechanism of Action: Activation of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH1). This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor-like protein Smoothened (Smo). The activation of Smo leads to a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, differentiation, and survival.

This compound acts as a direct agonist of Smoothened.[2] It binds to Smo, likely at a site distinct from the endogenous ligand, and induces a conformational change that activates the receptor.[2] This activation occurs independently of the presence of Hedgehog ligands and is not inhibited by PTCH1. The activation of Smo by this compound initiates the downstream signaling cascade, leading to the nuclear translocation of GLI transcription factors and the subsequent expression of Hedgehog target genes.

Figure 1: Hedgehog Signaling Pathway Activation by this compound.

Chemical Synthesis

This compound, with the chemical name 2-(1-Naphthoxy)-6-(4-morpholinoanilino)-9-cyclohexylpurine, is a 2,6,9-trisubstituted purine. While the detailed, step-by-step synthesis protocol from the original discovery publication was not available in the public domain at the time of this writing, the general synthesis of 2,6,9-trisubstituted purines typically follows a convergent approach starting from a di-substituted purine core.

A plausible synthetic route, based on established methods for creating similar purine libraries, would involve the sequential substitution at the C2, C6, and N9 positions of the purine ring. The synthesis would likely start from a commercially available purine derivative, such as 2,6-dichloropurine. The chlorine atoms at the C2 and C6 positions can be sequentially displaced by nucleophiles. For instance, the C6 chlorine can be substituted with an aniline derivative, and the C2 chlorine with an alkoxide. The final step would be the alkylation of the N9 position of the purine ring.

Figure 2: Generalized Synthetic Route for this compound.

Quantitative Data

The biological activity of this compound has been quantified in various cellular assays. The following table summarizes key potency and efficacy values reported in the literature.

| Parameter | Cell Line | Assay Description | Value | Reference(s) |

| IC50 | HEK293T cells overexpressing Smo | Competition binding assay with BODIPY-cyclopamine | ~1.5 µM | [2] |

| EC50 | C3H10T1/2 cells | Alkaline Phosphatase (ALP) expression (osteogenesis) | ~1 µM | [1] |

| EC50 | Shh-LIGHT2 cells (NIH3T3) | Gli-dependent luciferase reporter assay | ~0.5 µM | [3] |

Experimental Protocols

Cell-Based Assay for Hedgehog Pathway Activation (Luciferase Reporter Assay)

This protocol describes a common method to quantify the activation of the Hedgehog pathway in response to this compound using a reporter cell line.

Figure 3: Workflow for a Luciferase-Based Hedgehog Pathway Assay.

Methodology:

-

Cell Culture: Shh-LIGHT2 cells, which are NIH3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Plating: Cells are seeded into 96-well plates at a density of 2 x 104 cells per well and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated for 30-48 hours to allow for the induction of the luciferase reporter gene.

-

Lysis and Luminescence Measurement: The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

-

Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. The EC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.[3]

Osteogenesis Differentiation Assay

This protocol outlines the procedure to assess the osteogenic potential of this compound in mesenchymal progenitor cells.

Methodology:

-

Cell Culture: C3H10T1/2 cells are maintained in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum and antibiotics.

-

Plating: Cells are plated in 96-well plates at a density of 5 x 103 cells per well.

-

Treatment: After 24 hours, the medium is replaced with a differentiation medium (BME with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) containing different concentrations of this compound or a vehicle control.

-

Incubation and Medium Change: The cells are incubated for 4-7 days, with the medium being changed every 2-3 days.

-

Alkaline Phosphatase (ALP) Staining and Activity Assay:

-

Staining: Cells are fixed with 4% paraformaldehyde and stained for ALP activity using a solution of 0.1 mg/mL naphthol AS-MX phosphate and 0.6 mg/mL Fast Blue BB salt in 0.1 M Tris-HCl (pH 8.5).

-

Activity Assay: Cells are lysed, and the ALP activity in the lysate is measured using a colorimetric assay with p-nitrophenyl phosphate as the substrate. The absorbance is read at 405 nm.[1]

-

-

Data Analysis: ALP activity is normalized to the total protein content in each well. The fold induction of ALP activity is calculated relative to the vehicle control, and the EC50 is determined from the dose-response curve.

Biological Applications and Future Perspectives

The discovery of this compound has had a significant impact on several areas of biomedical research:

-

Stem Cell Differentiation: this compound is widely used to direct the differentiation of pluripotent stem cells into various lineages, including osteoblasts and specific neuronal subtypes.[2] This has been instrumental in developing in vitro models of development and disease.

-

Regenerative Medicine: The osteoinductive properties of this compound have made it a promising candidate for bone tissue engineering and regenerative therapies. Studies have explored its use in promoting bone repair in animal models.

-

Cancer Research: Given the role of aberrant Hedgehog signaling in various cancers (e.g., basal cell carcinoma, medulloblastoma), this compound serves as a critical tool to study the mechanisms of Hh-driven tumorigenesis.

-

Neurodegenerative Diseases: The Hedgehog pathway is also implicated in neuronal survival and repair. This compound is being investigated for its potential neuroprotective effects in models of neurodegenerative diseases.

Future research will likely focus on the development of second-generation Smo agonists with improved pharmacokinetic and pharmacodynamic properties for clinical applications. Furthermore, the use of this compound in combination with other small molecules and growth factors may provide synergistic effects in regenerative medicine and disease treatment.

Conclusion

This compound stands as a landmark discovery in the field of chemical biology, providing the first small-molecule tool to specifically activate the Hedgehog signaling pathway. Its well-characterized mechanism of action and potent biological activities have made it an indispensable reagent for researchers studying a wide range of biological processes. The continued exploration of this compound and its derivatives holds great promise for advancing our understanding of Hedgehog signaling and for the development of novel therapeutic strategies.

References

Purmorphamine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purmorphamine is a potent and selective small molecule agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development, tissue regeneration, and adult stem cell maintenance. Dysregulation of the Hh pathway is implicated in various developmental disorders and cancers. This compound's ability to activate this pathway has made it an invaluable tool for studying Hh signaling and a potential therapeutic agent for conditions requiring tissue regeneration, such as osteoporosis and neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound is a 2,6,9-trisubstituted purine derivative. Its systematic IUPAC name is 9-cyclohexyl-N-(4-morpholinophenyl)-2-(naphthalen-1-yloxy)-9H-purin-6-amine.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 9-cyclohexyl-N-(4-morpholinophenyl)-2-(naphthalen-1-yloxy)-9H-purin-6-amine | [1][2] |

| CAS Number | 483367-10-8 | [3][4][5] |

| Molecular Formula | C₃₁H₃₂N₆O₂ | [3][5] |

| Molecular Weight | 520.62 g/mol | [1][4][6] |

| Appearance | Off-white to white crystalline solid | [6] |

| Purity | ≥98% (HPLC) | [5][6] |

| Solubility | DMSO: up to 50 mg/mL | [4] |

| DMF: ~20 mg/mL | [7] | |

| Ethanol with sonication: ≥ 1.82 mg/mL | ||

| Water: Sparingly soluble | [7] |

Biological Properties and Mechanism of Action

This compound's primary biological activity is the activation of the Hedgehog signaling pathway through its direct interaction with the Smoothened (SMO) receptor.

Mechanism of Action: The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction pathway. In its resting state, the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). The binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH relieves this inhibition, allowing SMO to transduce the signal downstream. This ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, differentiation, and survival.

This compound bypasses the need for a Hedgehog ligand by directly binding to and activating SMO. This makes it a powerful tool for studying the downstream effects of Hh pathway activation, independent of the ligand-receptor interaction at the cell surface.

Quantitative Biological Activity

This compound's potency has been quantified in various in vitro assays.

Table 2: In Vitro Biological Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference(s) |

| Osteoblast Differentiation | C3H10T1/2 | EC₅₀ (Alkaline Phosphatase Expression) | ~1 µM | [4][6] |

| Hedgehog Pathway Activation | Shh-light II cells | EC₅₀ (Luciferase Reporter Assay) | 1 µM | [4] |

| SMO Binding | HEK293T (overexpressing SMO) | IC₅₀ (BODIPY-cyclopamine displacement) | ~1.5 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Osteoblast Differentiation Assay using C3H10T1/2 Cells

This protocol describes the induction of osteoblast differentiation in the murine mesenchymal progenitor cell line C3H10T1/2, followed by the quantification of alkaline phosphatase (ALP) activity, an early marker of osteogenesis.

Materials:

-

C3H10T1/2 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with high glucose

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

Trypsin-EDTA

-

96-well clear-bottom black plates

-

Alkaline Phosphatase Assay Kit (e.g., colorimetric or fluorometric)

-

Cell lysis buffer (compatible with ALP assay)

-

p-Nitrophenyl phosphate (pNPP) or other ALP substrate

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture C3H10T1/2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells into a 96-well plate at a density of 5,000 - 8,000 cells per well.

-

Incubate overnight to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

On the day of treatment, dilute the this compound stock solution in culture medium to the desired final concentrations (typically ranging from 0.1 to 10 µM). A final DMSO concentration of ≤0.1% is recommended to avoid solvent toxicity.

-

Remove the old medium from the cells and add the medium containing this compound or vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for 3 to 5 days. Change the medium with fresh treatment every 2-3 days.

-

-

Alkaline Phosphatase (ALP) Assay:

-

After the incubation period, wash the cells with PBS (Phosphate-Buffered Saline).

-

Lyse the cells by adding a suitable lysis buffer to each well and incubate according to the manufacturer's instructions (e.g., 10-20 minutes at room temperature with gentle shaking).

-

Transfer the cell lysate to a new plate for the ALP assay.

-

Add the ALP substrate solution (e.g., pNPP) to each well.

-

Incubate the plate at 37°C for 15-60 minutes, or until a color change is apparent.

-

Stop the reaction by adding a stop solution if required by the assay kit.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

-

Normalize the ALP activity to the total protein concentration of each well, which can be determined using a BCA or Bradford protein assay.

-

Example of an In Vivo Study: Neuroprotection in a Mouse Model of Parkinson's Disease

This protocol is an example of an in vivo application of this compound and is based on a study investigating its neuroprotective effects. Researchers should adapt this protocol to their specific animal model and research question.

Animal Model:

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.

Materials:

-

Male C57BL/6 mice

-

This compound

-

Vehicle (e.g., saline with a solubilizing agent like DMSO and Tween 80)

-

MPTP

-

Sterile syringes and needles

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Randomly divide the mice into experimental groups (e.g., Vehicle control, MPTP only, this compound + MPTP).

-

-

This compound Administration:

-

Prepare a sterile solution of this compound in a suitable vehicle.

-

Administer this compound via intraperitoneal (i.p.) injection at a dose of, for example, 10 mg/kg body weight. The timing of administration will depend on the experimental design (e.g., pre-treatment, co-treatment, or post-treatment relative to the insult).

-

-

Induction of Parkinson's Disease Model:

-

Administer MPTP according to the established protocol for inducing dopaminergic neurodegeneration.

-

-

Endpoint Analysis:

-

At the end of the study period, euthanize the animals and collect tissues of interest (e.g., brain).

-

Perform histological analysis (e.g., tyrosine hydroxylase immunohistochemistry to quantify dopaminergic neuron survival in the substantia nigra).

-

Conduct biochemical assays (e.g., ELISA or Western blot for markers of inflammation or apoptosis).

-

Perform behavioral tests to assess motor function.

-

Conclusion

This compound is a well-characterized and widely used small molecule activator of the Hedgehog signaling pathway. Its ability to potently and selectively target the SMO receptor has made it an indispensable tool for researchers investigating the diverse roles of Hh signaling in development and disease. The detailed information and protocols provided in this technical guide are intended to facilitate further research into the therapeutic potential of this compound and the fundamental biology of the Hedgehog pathway.

Disclaimer: This document is intended for research purposes only. The experimental protocols provided are examples and may require optimization for specific applications. Always follow appropriate laboratory safety procedures and animal care guidelines.

References

- 1. Activation of Sonic hedgehog signal by this compound, in a mouse model of Parkinson's disease, protects dopaminergic neurons and attenuates inflammatory response by mediating PI3K/AKt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 6. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 7. Reactome | Hedgehog pathway [reactome.org]

Purmorphamine: A Deep Dive into its Role in Embryonic Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purmorphamine is a synthetic, cell-permeable small molecule belonging to the purine derivative class. It has emerged as a critical tool in developmental biology and regenerative medicine due to its potent and specific activation of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is fundamentally important, governing a vast array of processes during embryonic development, including cell fate specification, proliferation, and the patterning of various tissues and organs such as the neural tube, skeleton, and limbs.[3][4] By providing a reliable method to manipulate this pathway, this compound allows researchers to dissect the intricate mechanisms of embryonic development and explore its therapeutic potential in tissue regeneration and disease modeling.[1][4]

Core Mechanism of Action: Activation of the Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is a crucial regulator of embryonic patterning.[2][3] this compound's primary mechanism of action is the direct activation of Smoothened (Smo), a 7-transmembrane receptor that is a central component of the Hh pathway.[2][4][5]

In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the receptor Patched (Ptch) tonically inhibits Smo, preventing downstream signaling.[5] When Shh binds to Ptch, this inhibition is relieved, allowing Smo to become active and initiate a signaling cascade that culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, Gli3).[4][5] These transcription factors then translocate to the nucleus to regulate the expression of Hh target genes.[4][6]

This compound bypasses the need for the Shh ligand by binding directly to the Smoothened receptor, effectively activating the pathway.[2][5] This direct agonism makes it a powerful tool for inducing Hh signaling in a controlled manner. Its effects can be blocked by Hh signaling antagonists like cyclopamine, which also targets Smoothened.[1][7]

Role in Cellular Differentiation and Embryonic Development

This compound's ability to activate the Hedgehog pathway makes it a potent inducer of differentiation for various cell lineages critical during embryogenesis.

Osteogenesis

One of the most well-documented effects of this compound is the induction of osteogenesis.[1] It selectively promotes the differentiation of multipotent mesenchymal progenitor cells into osteoblasts.[1][8] This is achieved through the activation of Hh target genes, which in turn leads to the expression of osteoblast-specific markers like Alkaline Phosphatase (ALP).[8] In contrast to Bone Morphogenetic Protein-4 (BMP-4), another inducer of osteogenesis, this compound's effects are mediated entirely through the Hedgehog pathway.[1]

Neurogenesis

The Hedgehog pathway is essential for the proper development of the central nervous system, particularly in patterning the ventral neural tube. This compound is widely used to mimic this developmental process in vitro. It effectively promotes the differentiation of human pluripotent stem cells (hPSCs) into ventral spinal progenitors and motor neurons.[9] Furthermore, it has been shown to increase the differentiation of human striatal neural stem cells into medium-sized spiny neurons, the cell type progressively lost in Huntington's disease.[7][10] This is often associated with a significant upregulation of the Hh target gene GLI1.[7][10]

Other Developmental Roles

-

Adipogenesis Inhibition: this compound has been shown to inhibit the differentiation and maturation of adipocytes from human mesenchymal cells.[9]

-

Early Embryonic Development: Studies in ovine embryos suggest that the Hedgehog signaling pathway is active even before embryonic genome activation, as this compound treatment alters the mRNA expression of downstream molecules like Ptch1, Smo, and Gli1 in two-cell embryos.[11][12]

-

Cardiogenesis: While the direct role of this compound in cardiogenesis is less extensively documented in the provided results, the Hedgehog pathway is known to be involved in heart development.[13][14]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various studies.

| Parameter | Value | Cell Line/System | Assay |

| EC50 | ~1 µM | C3H10T1/2 cells | Alkaline Phosphatase (ALP) expression for osteogenesis.[8] |

| EC50 | 1 µM | Shh Light2 cells | Luciferase reporter gene assay for Shh pathway activation.[8] |

| IC50 | ~1.5 µM | HEK293T cells | Competition binding assay with BODIPY-cyclopamine against Smoothened.[8] |

| Treatment | Effect on Cell Differentiation | Cell Type |

| 1 µM this compound | 3-fold increase in neuronal differentiation.[10] | Human striatal NSC line (STROC05).[10] |

| 1 µM this compound | Increased neuronal differentiation from 20% to 30% within 7 days (synergistic with cell density).[10] | Human striatal NSC line (STROC05).[10] |

| 1 µM this compound (21 days) | Tripled the number of DARPP-32 positive cells (to 7%).[7][10] | Human striatal NSC line (STROC05).[7][10] |

| 0.5 µM this compound | Induced expression of retinal progenitor marker Pax6 in 42.05% of cells.[15] | Müller glial cells.[15] |

| 0.5 µM this compound | Induced expression of neurogenic gene Sox2 in 36.08% of cells.[15] | Müller glial cells.[15] |

| 0.5 µM this compound | Induced expression of neural precursor marker nestin in 62.44% of cells.[15] | Müller glial cells.[15] |

| Treatment | Effect on Gene Expression in Ovine Embryos |

| 250 ng/mL this compound | Smo, Ptch1, and Hdac3 expression reduced; Hdac1 expression increased.[11][12] |

| 500 ng/mL this compound | Gli1 and Smo transcripts increased; Ptch1, Hdac2, and Hdac3 transcripts decreased.[11][12] |

Experimental Protocols

General Protocol for Induction of Osteogenesis in C3H10T1/2 Cells

-

Cell Plating: C3H10T1/2 mesenchymal progenitor cells are plated in 384-well plates at a density of 2,500 cells/well in 100 µL of growth medium.[8]

-

Incubation: Cells are incubated overnight at 37°C with 5% CO₂ to allow for attachment.[8]

-

Treatment: A stock solution of this compound in DMSO is added to the wells to achieve a final concentration, typically ranging from 1 µM to 5 µM.[8]

-

Differentiation: The cells are incubated for a period of 6 days to allow for osteoblast differentiation.[8]

-

Analysis: Osteogenesis is assessed by measuring the activity of alkaline phosphatase (ALP), a key osteoblast marker, using an immunofluorescence assay.[8]

General Protocol for Neuronal Differentiation of Human Pluripotent Stem Cells (hPSCs)

-

Neural Induction: hPSCs are induced to form neuroepithelial cells, which subsequently form neural tube-like rosettes. This is often done in the absence of morphogens for the first two weeks.[9]

-

Ventral Patterning: The neuroepithelial cells are then specified to become motor neuron progenitors. This is achieved by treating the cells with Retinoic Acid (RA) and this compound (as a substitute for Sonic Hedgehog) for the next two weeks.[9][16] A combination of 0.5 µM this compound and 1 µM XAV-939 (a Wnt pathway inhibitor) has been found effective for inducing a ventral telencephalic phenotype.[17]

-

Maturation: The progenitor cells are allowed to further differentiate and mature into post-mitotic, functional neurons over subsequent weeks.[9]

-

Analysis: Differentiation is confirmed by assessing the expression of specific neuronal markers such as HB9 and ISL1 for motor neurons, or DARPP-32 for striatal neurons, using techniques like immunocytochemistry and RT-PCR.[7][16]

Conclusion

This compound is an invaluable small molecule for studying the multifaceted roles of Hedgehog signaling in embryonic development. Its ability to directly and potently activate Smoothened provides a clean and controllable method for inducing the pathway, bypassing the complexities of using the native Shh ligand.[2][5] This has led to significant advancements in understanding and directing cell differentiation for osteogenic and neurogenic lineages in vitro.[1][9] For researchers in developmental biology and professionals in drug development, this compound remains a cornerstone tool for investigating developmental processes, modeling diseases, and pioneering new regenerative therapies.

References

- 1. This compound induces osteogenesis by activation of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound activates the Hedgehog pathway by targeting Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Document: this compound activates the Hedgehog pathway by targeting Smoothened. (CHEMBL1221175) - ChEMBL [ebi.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Activation of Sonic hedgehog signal by this compound, in a mouse model of Parkinson's disease, protects dopaminergic neurons and attenuates inflammatory response by mediating PI3K/AKt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound increases DARPP-32 differentiation in human striatal neural stem cells through the Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. stemcell.com [stemcell.com]

- 10. researchgate.net [researchgate.net]

- 11. aab.copernicus.org [aab.copernicus.org]

- 12. AAB - Effect of this compound on the mRNA expression of Sonic Hedgehog signaling downstream molecules in ovine embryo [aab.copernicus.org]

- 13. Post-Transcriptional Regulation of Molecular Determinants during Cardiogenesis [mdpi.com]

- 14. biorxiv.org [biorxiv.org]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. In Vitro Differentiation of Neural-Like Cells from Human Embryonic Stem Cells by A Combination of Dorsomorphin, XAV939, and A8301 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Ventral Telencephalic Patterning Protocols for Induced Pluripotent Stem Cells [frontiersin.org]

Activating the Hedgehog Signaling Pathway: A Technical Guide to Small Molecule Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. Conversely, controlled activation of the Hh pathway holds promise for regenerative medicine. This technical guide provides an in-depth overview of the activation of the Hedgehog signaling pathway by small molecules, with a focus on the well-characterized agonists SAG and Purmorphamine. It details the underlying molecular mechanisms, presents quantitative data for key compounds, and offers comprehensive experimental protocols for studying pathway activation.

The Hedgehog Signaling Pathway: A Molecular Overview

The Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the 12-pass transmembrane receptor Patched (PTCH1).[1][2][3][4] In the absence of a ligand, PTCH1 actively inhibits the 7-pass transmembrane protein Smoothened (SMO).[1][2][3][4][5] This inhibition is relieved upon Hh binding to PTCH1, leading to the accumulation of SMO in the primary cilium, a microtubule-based organelle that serves as a signaling hub.[3][6][7]

Activated SMO initiates a downstream signaling cascade that ultimately converges on the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3).[3][7] In the "off" state, full-length GLI proteins are sequestered in the cytoplasm by a protein complex including Suppressor of Fused (SUFU) and are targeted for proteolytic processing into repressor forms (GliR).[3][7] Upon pathway activation, this processing is inhibited, and full-length GLI proteins are converted into transcriptional activators (GliA). These activators then translocate to the nucleus to induce the expression of Hh target genes, such as PTCH1 and GLI1, which are involved in cell fate determination, proliferation, and survival.[1][3][7]

Small molecule activators of the Hh pathway have been identified that bypass the need for the Hh ligand by directly targeting and activating SMO.[1][2][8] This direct modulation of SMO provides a powerful tool for studying the pathway and for potential therapeutic applications.

Key Small Molecule Activators of the Hedgehog Pathway

Several small molecules have been identified as potent activators of the Hedgehog pathway, primarily through their direct interaction with SMO.

SAG (Smoothened Agonist)

SAG is a chlorobenzothiophene-containing compound that acts as a potent agonist of SMO.[2][9][10] It binds directly to the heptahelical bundle of SMO, stabilizing an active conformation and leading to downstream pathway activation.[2][10] SAG has been shown to counteract the inhibitory effect of SMO antagonists like cyclopamine.[10][11]

This compound

This compound is a purine derivative that also directly targets and activates SMO.[8][12] It has been shown to induce osteoblast differentiation and activate the Hh pathway in a variety of cell types.[8][12][13]

Quantitative Data for Small Molecule Activators

The potency of small molecule activators is typically quantified by their half-maximal effective concentration (EC50) in cell-based reporter assays and their binding affinity (Kd or Ki) to SMO.

| Compound | Target | Assay | Cell Line | EC50 | Kd | Ki | Reference(s) |

| SAG | SMO | Luciferase Reporter | Shh-LIGHT2 | 3 nM | 59 nM | - | [2][9][10][11] |

| Hh-Ag 1.1 | SMO | Luciferase Reporter | - | ~3 µM | - | 96 nM | [1] |

| This compound | SMO | Osteoblast Differentiation | C3H10T1/2 | ~1 µM | - | - | [8][12] |

Experimental Protocols for Assessing Pathway Activation

Several robust methods are available to quantify the activation of the Hedgehog signaling pathway in response to small molecule treatment.

GLI-Luciferase Reporter Assay

This is a widely used cell-based assay to measure the transcriptional activity of GLI proteins.[14][15] Cells are engineered to stably or transiently express a luciferase reporter gene under the control of a promoter containing multiple GLI binding sites. Pathway activation leads to increased luciferase expression, which can be quantified by measuring luminescence.

-

Cell Culture and Plating:

-

Culture NIH/3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.[16]

-

Seed 25,000 cells per well in a 96-well white, clear-bottom plate.[17]

-

Incubate for 16-24 hours at 37°C in a 5% CO2 incubator until cells reach confluency.[17] It is critical for the cells to be confluent for optimal pathway response.[16][17]

-

-

Compound Treatment:

-

Carefully remove the growth medium.[17]

-

Prepare serial dilutions of the small molecule agonist in low-serum assay medium (e.g., DMEM with 0.5% FBS).

-

Add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known agonist like SAG or Shh-conditioned medium).[16]

-

Incubate the plate for 24 to 30 hours at 37°C in a 5% CO2 incubator.[16][17]

-

-

Luciferase Assay:

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated control cells.[17]

-

Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Quantitative PCR (qPCR) for Hh Target Gene Expression

Activation of the Hh pathway leads to the upregulation of target genes such as GLI1 and PTCH1.[1] qPCR can be used to quantify the changes in mRNA levels of these genes upon treatment with small molecule activators.

-

Cell Culture and Treatment:

-

Plate cells (e.g., C3H10T1/2 or NIH/3T3) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of the small molecule agonist for a specified period (e.g., 18-24 hours).[1]

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells using a standard method such as TRIzol reagent or a column-based kit.[18]

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.[18]

-

-

qPCR:

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative change in gene expression using the ΔΔCt method.[20]

-

Normalize the expression of the target gene to the reference gene.

-

Calculate the fold change in expression relative to the vehicle-treated control.

-

Conclusion

Small molecule activators of the Hedgehog signaling pathway are invaluable tools for both basic research and drug development. By directly targeting SMO, compounds like SAG and this compound provide a means to modulate this critical pathway with high temporal and dose-dependent control. The experimental protocols detailed in this guide offer robust and quantitative methods for characterizing the activity of novel Hh pathway agonists, facilitating the discovery and development of new therapeutic agents for regenerative medicine and the study of developmental biology and oncology.

References

- 1. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Small-molecule Articles | Smolecule [smolecule.com]

- 4. pnas.org [pnas.org]

- 5. Targeting the Hedgehog Signaling Pathway with Small Molecules: Ingenta Connect [ingentaconnect.com]

- 6. pnas.org [pnas.org]

- 7. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound activates the Hedgehog pathway by targeting Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. stemcell.com [stemcell.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound induces osteogenesis by activation of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stemcell.com [stemcell.com]

- 14. researchgate.net [researchgate.net]

- 15. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. web.stanford.edu [web.stanford.edu]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. stackscientific.nd.edu [stackscientific.nd.edu]

- 19. Regulation and Role of GLI1 in Cutaneous Squamous Cell Carcinoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for qPCR analysis that corrects for cDNA amplification efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Purmorphamine for Motor Neuron Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purmorphamine, a small molecule agonist of the Smoothened (SMO) receptor, is a potent activator of the Sonic Hedgehog (SHH) signaling pathway. This pathway is crucial for the development of the central nervous system, particularly in the specification and differentiation of motor neurons. In vitro, this compound can replace the function of the SHH protein, offering a more stable and cost-effective method for directing the differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), as well as neural stem cells (NSCs), into motor neurons. These application notes provide detailed protocols and quantitative data on the use of this compound for motor neuron differentiation.

Mechanism of Action: Sonic Hedgehog Pathway Activation

This compound bypasses the need for the SHH ligand by directly binding to and activating the SMO receptor.[1] This initiates a downstream signaling cascade that leads to the activation of GLI transcription factors, which in turn regulate the expression of genes essential for ventral neural patterning and motor neuron specification. The inhibitory effect of Patched-1 (PTCH1) on SMO is relieved, allowing for the propagation of the signal.

Caption: this compound activates the Hedgehog pathway by targeting Smoothened.

Quantitative Data Summary

The following tables summarize key quantitative data from various protocols for motor neuron differentiation using this compound.

Table 1: this compound Concentration and Treatment Duration

| Cell Type | This compound Concentration | Treatment Duration | Reference |

| Human Pluripotent Stem Cells (hPSCs) | 0.5 - 1.5 µM | 2 weeks | [2] |

| Human Embryonic Stem Cells (hESCs) | 1 µM (Stage 3 & 4), 0.2 µM (Stage 5) | 2 days (Stage 3), 6 days (Stage 4), 6 days (Stage 5) | [3] |

| Human Striatal Neural Stem Cells (STROC05) | 1 µM | 7 - 21 days | [4][5] |

| Wharton's Jelly Mesenchymal Stem Cells (WJ-MSCs) | Not specified | 15 days | [6][7] |

| Human iPSCs | 0.5 µM | 15 days (from day 5) | [8] |

Table 2: Efficiency of Motor Neuron Differentiation with this compound

| Starting Cell Type | Key Markers | Differentiation Efficiency | Reference |

| Human Embryonic Stem Cells (hESCs) | HB9, ISL1 | 39% | [3] |

| Human Striatal Neural Stem Cells (STROC05) | DARPP-32 | 7% (tripled compared to control) | [4][5] |

| Human iPSCs | Not specified | 50% motor neuron yield | [9] |

Experimental Protocols

Protocol 1: Differentiation of Motor Neurons from Human Pluripotent Stem Cells (hPSCs)

This protocol is adapted from a feeder-free, adherent culture system.[2][10]

Materials:

-

hPSCs (e.g., hESCs or iPSCs)

-

DMEM/F12 medium

-

N2 supplement

-

MEM Non-Essential Amino Acids Solution

-

Heparin

-

Retinoic Acid (RA)

-

This compound

-

Brain-Derived Neurotrophic Factor (BDNF)

-

Glial-Derived Neurotrophic Factor (GDNF)

-

Insulin-like Growth Factor 1 (IGF-1)

-

cAMP

-

Ascorbic Acid

-

Laminin

-

Poly-L-ornithine (PLO)

Procedure:

-

Neural Induction (2 weeks):

-

Culture hPSCs to form neuroepithelial (NE) cells, which will form neural tube-like rosettes.

-

-

Motor Neuron Progenitor Specification (2 weeks):

-

Culture the NE cells in the presence of Retinoic Acid (RA) and 1 µM this compound to specify OLIG2-expressing motor neuron progenitors.[2]

-

-

Post-mitotic Motor Neuron Generation (1 week):

-

Culture the progenitor cells on a substrate coated with laminin and PLO.

-

Use a neural differentiation medium containing neurotrophic factors (BDNF, GDNF, IGF-1), cAMP, and ascorbic acid.[2]

-

Reduce the concentration of this compound and RA.

-

-

Maturation (3-5 weeks):

Caption: Workflow for motor neuron differentiation from hPSCs using this compound.

Protocol 2: Differentiation of Motor Neuron-like Cells from Human Embryonic Stem Cells (hESCs)

This protocol utilizes a combination of small molecules to direct differentiation.[3]

Materials:

-

hESCs

-

DMEM/F12 medium

-

KOSR (KnockOut Serum Replacement)

-

N2 supplement

-

B27 supplement

-

bFGF (basic Fibroblast Growth Factor)

-

Retinoic Acid (RA)

-

Dorsomorphin

-

A8301

-

XAV939

-

This compound

-

Ascorbic Acid

-

Laminin

-

Poly-L-ornithine (PLO)

Procedure:

-

Neural Ectoderm Induction (4 days):

-

Culture hESCs in a medium containing DMEM/F12, 5% KOSR, 2% N2, 10 ng/mL bFGF, 2 µM RA, 2.5 µM dorsomorphin, 2 µM A8301, and 0.1 µM XAV939.

-

-

Neural Progenitor Expansion (14 days):

-

Remove all small molecules except RA and add 25 ng/mL bFGF.

-

-

Neural Tube-like Structure Formation (2 days):

-

Culture the structures in suspension with 2 µM RA and 1 µM this compound.

-

-

Motor Neuron Differentiation (6 days):

-

Plate the neural tube-like structures on laminin/PLO-coated plates.

-

Culture in a neurobasal medium supplemented with 1% N2, 2% B27, 2.5% KOSR, 200 µM ascorbic acid, 2 µM RA, and 1 µM this compound.[3]

-

-

Maturation (6 days):

-

Continue culturing in the same medium but with a reduced this compound concentration of 0.2 µM.[3]

-

Caption: Step-wise differentiation of hESCs to motor neurons.

Concluding Remarks

This compound is a valuable tool for the directed differentiation of motor neurons from various stem cell sources. Its ability to robustly activate the Sonic Hedgehog pathway provides a reliable and reproducible method for generating motor neurons for disease modeling, drug screening, and potential therapeutic applications. The protocols and data presented here offer a comprehensive guide for researchers and professionals in the field. Further optimization may be required depending on the specific cell line and experimental goals.

References

- 1. researchgate.net [researchgate.net]

- 2. Differentiation of spinal motor neurons from pluripotent human stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Differentiation of Neural-Like Cells from Human Embryonic Stem Cells by A Combination of Dorsomorphin, XAV939, and A8301 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound increases DARPP-32 differentiation in human striatal neural stem cells through the Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound increases DARPP-32 differentiation in human striatal neural stem cells through the Hedgehog pathway. | Semantic Scholar [semanticscholar.org]

- 6. This compound as a Shh Signaling Activator Small Molecule Promotes Motor Neuron Differentiation of Mesenchymal Stem Cells Cultured on Nanofibrous PCL Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Ventral Telencephalic Patterning Protocols for Induced Pluripotent Stem Cells [frontiersin.org]

- 9. jneurosci.org [jneurosci.org]

- 10. Differentiation of spinal motor neurons from pluripotent human stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Purmorphamine in Generating Dopaminagric Neurons from iPSCs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Purmorphamine, a potent Smoothened (SMO) agonist, for the efficient differentiation of human induced pluripotent stem cells (hiPSCs) into dopaminergic (DA) neurons. This document is intended for researchers in neurobiology, regenerative medicine, and drug development.

Introduction

The generation of dopaminergic neurons from iPSCs is a critical tool for studying Parkinson's disease, developing novel therapeutics, and for potential cell replacement therapies. This compound activates the Sonic hedgehog (Shh) signaling pathway, a crucial pathway in the development of the central nervous system, by directly binding to and activating the SMO receptor.[1][2] This small molecule has been demonstrated to be effective in directing the differentiation of iPSCs towards a ventral midbrain fate and promoting the generation of DA neurons.[3][4]

Signaling Pathway

This compound acts as a potent activator of the Sonic hedgehog (Shh) signaling pathway.[1][2][5][6][7][8][9][10][11] By binding to the Smoothened (SMO) receptor, it initiates a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors.[8] This pathway is essential for the proper specification and differentiation of ventral midbrain progenitor cells into dopaminergic neurons.

References

- 1. stemcell.com [stemcell.com]

- 2. mdpi.com [mdpi.com]

- 3. A Comprehensive Analysis of Protocols for Deriving Dopaminergic Neurons from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound increases DARPP-32 differentiation in human striatal neural stem cells through the Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Activation of Sonic hedgehog signal by this compound, in a mouse model of Parkinson's disease, protects dopaminergic neurons and attenuates inflammatory response by mediating PI3K/AKt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a Smo-Shh/Gli Activator, Promotes Sonic Hedgehog-Mediated Neurogenesis and Restores Behavioural and Neurochemical Deficits in Experimental Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Enhancing Neural Differentiation with Purmorphamine and CHIR99021

References

- 1. stemcell.com [stemcell.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical transdifferentiation of somatic cells to neural cells: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differentiation of spinal motor neurons from pluripotent human stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. stemcell.com [stemcell.com]

- 7. agscientific.com [agscientific.com]

- 8. reprocell.com [reprocell.com]

- 9. A protocol for the differentiation of human embryonic stem cells into midbrain dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Ventral Telencephalic Patterning Protocols for Induced Pluripotent Stem Cells [frontiersin.org]

- 11. Frontiers | Pharmacological Manipulation of Wnt/β-Catenin Signaling Pathway in Human Neural Precursor Cells Alters Their Differentiation Potential and Neuronal Yield [frontiersin.org]

- 12. Pharmacological Manipulation of Wnt/β-Catenin Signaling Pathway in Human Neural Precursor Cells Alters Their Differentiation Potential and Neuronal Yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound increases DARPP-32 differentiation in human striatal neural stem cells through the Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound increases DARPP-32 differentiation in human striatal neural stem cells through the Hedgehog pathway. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Generation of Active Neurons from Mouse Embryonic Stem Cells Using Retinoic Acid and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Differentiation of Neural-Like Cells from Human Embryonic Stem Cells by A Combination of Dorsomorphin, XAV939, and A8301 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for Osteoblast Differentiation Induced by Purmorphamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purmorphamine is a small molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Activation of this pathway is crucial for embryonic development and tissue regeneration, including the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.[1][3] These application notes provide a comprehensive guide to utilizing this compound for inducing osteoblast differentiation, detailing optimal concentrations, experimental protocols, and the underlying signaling mechanism.

Mechanism of Action: The Hedgehog Signaling Pathway

This compound mimics the action of Hedgehog ligands by directly binding to and activating the Smoothened (Smo) receptor.[4] In the absence of an agonist, the Patched (PTCH1) receptor inhibits Smo. Upon this compound binding, this inhibition is relieved, allowing Smo to activate the GLI family of transcription factors (GLI1 and GLI2).[1][5] Activated GLI proteins translocate to the nucleus and induce the transcription of target genes essential for osteogenesis, including Runt-related transcription factor 2 (RUNX2) and Bone Morphogenetic Proteins (BMPs).[1][5][6] RUNX2 is a master regulator of osteoblast differentiation, driving the expression of key bone matrix proteins.

References

- 1. 4.6. RNA Isolation and cDNA Synthesis [bio-protocol.org]

- 2. Identifying the best reference gene for RT-qPCR analyses of the three-dimensional osteogenic differentiation of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA isolation and reverse transcription [abcam.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]

Application Notes and Protocols for Endoderm Induction: Investigating the Combination of Purmorphamine and SB431542

For Researchers, Scientists, and Drug Development Professionals

Introduction

The directed differentiation of pluripotent stem cells (PSCs) into definitive endoderm (DE) is a critical first step for generating clinically relevant cell types such as hepatocytes, pancreatic beta cells, and lung epithelium. This process is orchestrated by a complex interplay of signaling pathways. Standard protocols for DE induction typically involve the activation of the Nodal/Activin A signaling pathway, a member of the Transforming Growth Factor-β (TGF-β) superfamily, often in combination with the activation of the Wnt pathway.

This document explores the roles of two small molecules, Purmorphamine and SB431542 , in the context of endoderm differentiation. This compound is a potent agonist of the Hedgehog signaling pathway, acting on Smoothened (SMO). SB431542 is a selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7, thereby blocking signaling by Activin, Nodal, and TGF-β. While the combination of these two molecules is not a standard protocol for the initial induction of definitive endoderm, understanding their individual pathway modulation is crucial for researchers looking to refine differentiation protocols, particularly for the subsequent patterning and specification of endodermal lineages.

These application notes provide an overview of the relevant signaling pathways, a summary of typical small molecule concentrations used in PSC differentiation, and a detailed, experimental protocol to investigate the sequential effects of TGF-β inhibition and Hedgehog activation on endoderm patterning.

Signaling Pathways in Endoderm Specification

TGF-β/Activin/Nodal Signaling

The TGF-β superfamily, particularly Activin A and Nodal signaling, is indispensable for the formation of the primitive streak and the subsequent specification of definitive endoderm from pluripotent stem cells. This signaling cascade involves the phosphorylation of SMAD2/3, which then translocates to the nucleus to regulate the expression of key endodermal transcription factors like SOX17 and FOXA2. Inhibition of this pathway with molecules like SB431542 can prevent endoderm formation and is often used to direct PSCs towards other lineages such as neuroectoderm. However, temporal inhibition of this pathway after initial endoderm induction can play a role in the patterning of the anterior foregut endoderm.

Hedgehog Signaling

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development, including the patterning of the gut tube which is derived from the definitive endoderm. The binding of a Hedgehog ligand (like Sonic Hedgehog, SHH) to its receptor Patched (PTCH1) alleviates the inhibition of Smoothened (SMO). Activated SMO then initiates a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors, which regulate the expression of Hh target genes. This compound is a small molecule that directly activates SMO, thereby mimicking the effect of Hh ligands. While critical for later endoderm patterning (e.g., pancreas development), constitutive activation of the Hh pathway during the initial phase of DE induction is generally not performed in standard protocols.

Data Presentation: Small Molecule Concentrations

The following table summarizes the working concentrations of this compound and SB431542 as reported in various pluripotent stem cell differentiation protocols. These concentrations can serve as a starting point for experimental optimization.

| Small Molecule | Pathway | Target | Typical Working Concentration | Solubility |

| This compound | Hedgehog | Smoothened (SMO) | 0.5 - 2 µM | DMSO |

| SB431542 | TGF-β/Activin/Nodal | ALK4/5/7 | 10 µM | DMSO |

Experimental Protocols

This section provides a detailed, multi-stage protocol designed to first induce definitive endoderm using a standard, well-established method, and then to investigate the effects of sequential treatment with SB431542 and this compound on the subsequent patterning of the resulting endodermal cells.

Note: This protocol is intended for experimental investigation and will likely require optimization depending on the specific pluripotent stem cell line used.

Workflow for Endoderm Induction and Patterning Investigation

Materials and Reagents

-

Human pluripotent stem cells (hPSCs)

-

Feeder-free maintenance medium for hPSCs (e.g., mTeSR™1 or E8™)

-

Matrigel® or Vitronectin-coated culture plates

-

DMEM/F12 basal medium

-

B-27™ Supplement (minus vitamin A)

-

N-2 Supplement

-

L-Glutamine

-

Penicillin-Streptomycin

-

Bovine Serum Albumin (BSA)

-

Activin A (recombinant human)

-

CHIR99021

-

This compound

-

SB431542

-

ROCK inhibitor (e.g., Y-27632)

-

Cell dissociation reagent (e.g., Accutase® or TrypLE™)

-

Reagents for analysis (qPCR primers, antibodies for immunocytochemistry/flow cytometry)

Protocol Steps

Phase 1: Maintenance of Pluripotent Stem Cells (Day -2 to 0)

-

Culture hPSCs in a feeder-free maintenance medium on Matrigel® or Vitronectin-coated plates.

-

Passage cells as single cells or small aggregates when they reach 70-80% confluency.

-

On Day 0, seed hPSCs at a high density (e.g., 1-2 x 10^5 cells/cm²) in maintenance medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632) to enhance survival.

Phase 2: Definitive Endoderm Induction (Day 1 to 3)

-

Day 1: Approximately 24 hours after seeding, when cells have formed a monolayer, replace the medium with DE Induction Medium 1.

-

DE Induction Medium 1: RPMI 1640 medium supplemented with 0.5% B-27™ Supplement, 100 ng/mL Activin A, and 3 µM CHIR99021.

-

-

Day 2: Replace with fresh DE Induction Medium 1.

-

Day 3: Replace the medium with DE Induction Medium 2.

-

DE Induction Medium 2: RPMI 1640 medium supplemented with 2% B-27™ Supplement and 100 ng/mL Activin A.

-

Phase 3: Experimental Patterning with this compound and SB431542 (Day 4 to 7)

On Day 4, the cells should have adopted a definitive endoderm morphology. At this stage, divide the cultures into the following experimental groups:

-

Group A (Control): Culture in Basal Medium (RPMI 1640 + 2% B-27™ Supplement).

-

Group B (SB431542): Culture in Basal Medium supplemented with 10 µM SB431542.

-

Group C (this compound): Culture in Basal Medium supplemented with 1 µM this compound.

-

Group D (Sequential Treatment):

-

Day 4-5: Culture in Basal Medium with 10 µM SB431542.

-

Day 6-7: Culture in Basal Medium with 1 µM this compound.

-

Change the respective media daily for each group.

Phase 4: Analysis (Day 8)

On Day 8, harvest the cells for analysis to assess the expression of key markers for definitive endoderm and its derivatives.

-

Quantitative PCR (qPCR): Analyze the expression of genes such as SOX17, FOXA2 (definitive endoderm), PDX1 (pancreatic progenitor), AFP (hepatic progenitor), and CDX2 (intestinal progenitor).

-

Immunocytochemistry (ICC): Stain for proteins such as SOX17, FOXA2, and lineage-specific markers to visualize differentiation and cell morphology.

-

Flow Cytometry: Quantify the percentage of cells expressing cell surface markers for definitive endoderm (e.g., CXCR4) and subsequent lineages.

Expected Outcomes and Interpretation

This experimental protocol will allow researchers to dissect the specific roles of TGF-β inhibition and Hedgehog activation in the patterning of definitive endoderm.

-

The Control group will provide a baseline for spontaneous differentiation from the DE stage.

-

The SB431542 group is expected to show an altered endoderm phenotype, potentially favoring anterior foregut fates by inhibiting posteriorizing signals.

-

The This compound group will reveal the effect of Hedgehog pathway activation on endoderm maturation, which may promote the expression of markers associated with posterior gut tube derivatives like the pancreas.

-

The Sequential Treatment group will test the hypothesis that an initial inhibition of TGF-β signaling (promoting an anterior fate) followed by Hedgehog activation can steer differentiation towards specific foregut-derived lineages.

By systematically evaluating these conditions, researchers can gain valuable insights into the signaling logic that governs endoderm specification and develop more refined, multi-step differentiation protocols for generating specific endodermal cell types for use in research, drug screening, and regenerative medicine.

Application Notes and Protocols: GMP-grade Purmorphamine for Translational Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GMP-grade Purmorphamine, a potent small molecule activator of the Hedgehog signaling pathway, in translational research. This document includes detailed protocols for in vitro cell differentiation, quantitative data, and diagrams to facilitate the application of this compound in studies aimed at developing cell-based therapies and regenerative medicine approaches.

Introduction to GMP-grade this compound

This compound is a tri-substituted purine derivative that activates the Hedgehog signaling pathway by directly binding to and activating the Smoothened (SMO) receptor.[1][2][3] The Hedgehog pathway is a critical regulator of embryonic development, tissue regeneration, and stem cell maintenance.[1][3][4] By activating this pathway, this compound can effectively direct the differentiation of various stem and progenitor cells into specific lineages, making it a valuable tool for regenerative medicine and drug discovery.